1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride
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Overview
Description
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis and Characterization
Naphthalene derivatives have been synthesized and characterized for various applications. For instance, a study presented the preparation of a naphthalene-ring containing diamine and the resulting thermally stable polyamides. These polyamides demonstrated good solubility in certain solvents and exhibited high glass transition temperatures and thermal stability, making them suitable for high-performance materials (Mehdipour-Ataei, Sarrafi, & Hatami, 2005).
Potential Medical Applications
A different study focused on the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles for anticancer evaluation. This research indicates the potential of naphthalene derivatives in developing new anticancer agents (Gouhar & Raafat, 2015).
Chemical Interactions and Molecular Docking
Further, naphthalene-based compounds have been synthesized for the study of DNA interactions and docking. One such investigation synthesized novel Schiff base ligands from naphthalene derivatives and explored their DNA binding properties and potential as drug candidates, indicating the relevance of these compounds in medicinal chemistry and drug development (Kurt et al., 2020).
Advanced Materials and Sensing Applications
Research into the enantioselective sensing of chiral amino alcohols using naphthalene derivatives reveals applications in analytical chemistry. A study demonstrated the synthesis of a ligand that forms a fluorescent scandium complex, useful for the enantioselective sensing of amino alcohols, showcasing the applicability of naphthalene derivatives in developing sensitive and selective sensors (Liu, Pestano, & Wolf, 2008).
Environmental Monitoring
Another application is in environmental monitoring, where naphthalene-based chemosensors have been developed for detecting metal ions. This research contributes to the field of environmental chemistry by providing tools for the detection and monitoring of pollutants (Patil et al., 2017).
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that research into piperidine derivatives, including potentially “1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride”, is an active and important area of study.
Mechanism of Action
Target of Action
The primary target of this compound, also known as EN300-26675174, is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .
Mode of Action
The compound acts as an agonist at the TAAR1 receptor. Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, EN300-26675174 binds to the TAAR1 receptor and activates it .
Biochemical Pathways
Upon activation of the TAAR1 receptor by EN300-26675174, it modulates the activity of monoaminergic neurons in the brain. This modulation can affect various biochemical pathways, including those involving neurotransmitters such as dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Like many other drugs, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes, and eventually excreted .
Result of Action
The activation of the TAAR1 receptor by EN300-26675174 can lead to a variety of molecular and cellular effects. For example, it can influence the release of neurotransmitters, alter neuronal firing rates, and modulate the activity of other receptors and transporters .
Action Environment
The action, efficacy, and stability of EN300-26675174 can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH and temperature), the presence of other substances that can interact with the drug, and genetic factors that can affect how the drug is metabolized .
Properties
IUPAC Name |
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.ClH/c1-15-5-4-12-22(19(15)10-11-21)20(23)14-16-8-9-17-6-2-3-7-18(17)13-16;/h2-3,6-9,13,15,19H,4-5,10-12,14,21H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDKVNCREWJHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CCN)C(=O)CC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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